N-(4-aminophenyl)benzenesulfonamide
Description
Significance of the Benzenesulfonamide (B165840) Core Structure in Contemporary Chemical Synthesis
The benzenesulfonamide moiety is a cornerstone in the synthesis of a diverse range of organic compounds. researchgate.net Its stability and the well-established reactivity of the sulfonamide group allow for its use as a protecting group for amines and as a versatile intermediate in the construction of more complex molecular architectures. researchgate.net The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with the aromatic nature of the benzene (B151609) ring, facilitates interactions with biological targets, making it a key component in the design of therapeutic agents. rsc.org
In contemporary synthesis, the benzenesulfonamide scaffold is utilized to create compounds with a wide spectrum of biological activities. Researchers have successfully synthesized benzenesulfonamide derivatives with antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netrsc.org For instance, new series of benzenesulfonamide derivatives have been synthesized and evaluated as potent inhibitors of carbonic anhydrase IX, a target for anticancer drug development. rsc.org Furthermore, the structural optimization of benzenesulfonamide-based inhibitors has led to the discovery of potent anti-influenza agents that target the hemagglutinin protein of the virus. nih.gov The adaptability of the benzenesulfonamide core allows for systematic structural modifications to enhance potency and selectivity, a strategy frequently employed in drug discovery programs. nih.gov
Historical and Contemporary Context of Sulfonamide Chemistry
The history of sulfonamides is a landmark in the field of medicine. The journey began in the early 20th century when Gerhard Domagk discovered the antibacterial properties of a sulfonamide-containing dye, Prontosil. openaccesspub.orgslideshare.netresearchgate.net This breakthrough led to the development of the first class of effective systemic antibacterial drugs, revolutionizing the treatment of bacterial infections before the advent of penicillin. wikipedia.orghuvepharma.com Early sulfonamides like sulfanilamide, the active metabolite of Prontosil, paved the way for the synthesis of thousands of derivatives with improved efficacy and reduced toxicity. openaccesspub.orgwikipedia.org These "sulfa drugs" were instrumental during World War II, saving countless lives. wikipedia.orghuvepharma.com
The initial "sulfa craze" also highlighted the importance of drug safety, leading to the establishment of regulatory bodies like the U.S. Food and Drug Administration (FDA) following incidents of toxicity. wikipedia.org While the discovery of penicillin and other antibiotics temporarily overshadowed sulfonamides, they have seen a resurgence in recent years. wikipedia.org This renewed interest is driven by their efficacy against bacteria resistant to other antibiotics and their application in treating a range of conditions beyond bacterial infections, including urinary tract infections and acne. wikipedia.org Contemporary research continues to explore the vast potential of the sulfonamide scaffold, leading to the development of non-antibacterial sulfonamides such as anticonvulsants, diuretics, and hypoglycemic agents. openaccesspub.org The ongoing exploration of benzenesulfonamide derivatives as anticancer and antiviral agents further underscores the enduring relevance of sulfonamide chemistry. rsc.orgnih.govnih.gov
N-(4-aminophenyl)benzenesulfonamide within the Broader Benzenesulfonamide Class
This compound, also known as 4,4'-diaminobenzenesulfonanilide, is a notable member of the benzenesulfonamide class. cymitquimica.comnih.gov Structurally, it features a benzenesulfonamide core where the sulfonamide nitrogen is substituted with a 4-aminophenyl group. nih.gov This compound, with the chemical formula C₁₂H₁₃N₃O₂S, is a solid at room temperature. sigmaaldrich.comguidechem.com
Its significance lies in its role as a versatile chemical intermediate. The presence of two primary amino groups and the sulfonamide linkage provides multiple sites for chemical modification, making it a valuable building block in organic synthesis. cymitquimica.com For example, it is used as a precursor in the synthesis of various dyes, including acid and reactive dyes for coloring textiles, paper, and leather. guidechem.com In the context of the broader benzenesulfonamide class, this compound serves as a foundational structure from which more complex and functionally diverse molecules can be derived. Its chemical properties, including its ability to undergo reactions like acylation and alkylation, contribute to its utility in creating a wide range of compounds with potential applications in materials science and medicinal chemistry. cymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLIOSUKEZPTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282883 | |
| Record name | N-(4-aminophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-91-1 | |
| Record name | N-(4-Aminophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC28604 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-aminophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes for N-(4-aminophenyl)benzenesulfonamide and Analogues
Sulfonylation Reactions utilizing Sulfonyl Halides and Sulfonic Acids
The most prevalent method for constructing the sulfonamide linkage is through the reaction of an amine with a sulfonyl halide, typically a sulfonyl chloride. researchgate.net This nucleophilic substitution reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. researchgate.net For the synthesis of this compound, this could involve the reaction of p-phenylenediamine (B122844) with benzenesulfonyl chloride. However, to achieve selectivity and avoid side reactions, a protecting group strategy is often employed.
Alternatively, sulfonic acids can be used for sulfonylation, although they are generally less reactive than their halide counterparts.
A common approach for synthesizing analogues involves reacting a substituted aniline (B41778) with a corresponding benzenesulfonyl chloride. For instance, 4-amino-N-(4-chlorophenyl)benzenesulfonamide is synthesized from 4-chloroaniline (B138754) and 4-aminobenzenesulfonyl chloride. nih.gov
Condensation Reactions with Amines
Condensation reactions are fundamental to the synthesis of this compound and its derivatives. The core of this approach is the formation of the S-N bond by reacting a sulfonyl-containing component with an amine. For example, the reaction of 4-methylbenzenesulfonyl chloride with a primary amine yields the corresponding 4-methylbenzenesulfonamide. nsf.govnih.gov This principle is extended to synthesize a variety of N-substituted sulfonamides.
The reactivity of the amine is a crucial factor. Primary and secondary amines readily undergo sulfonylation. researchgate.net In the context of this compound, this could involve the direct condensation of p-phenylenediamine with benzenesulfonyl chloride, though as mentioned, this often requires a more controlled, multi-step approach to ensure the desired product.
Multi-step Synthesis Strategies and Intermediates
Due to the reactivity of the amino group, multi-step syntheses are frequently necessary to produce this compound and its analogues with high purity and yield.
A widely used industrial method involves the chlorosulfonation of a protected aniline derivative, followed by amination. google.comgoogle.com For instance, acetanilide (B955) can be chlorosulfonated with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with an amine. In the case of this compound, the intermediate would be reacted with ammonia (B1221849) to form the sulfonamide, followed by deprotection of the acetyl group to reveal the free amino group.
A variation involves the chlorosulfonation of 2-nitrochlorobenzene, followed by amination and subsequent reduction of the nitro group. google.com
An alternative strategy involves the Curtius degradation of a benzoyl azide (B81097) derivative, followed by condensation with a primary aromatic amine. farmaciajournal.com For example, 4-(benzenesulfonamido)benzoyl azide can be subjected to Curtius rearrangement to form an isocyanate, which then reacts with a primary aromatic amine to yield the corresponding urea (B33335) derivative. farmaciajournal.com This method is particularly useful for synthesizing N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives. farmaciajournal.com The synthesis starts from the condensation of benzenesulfonyl chloride with 4-aminobenzoic acid. farmaciajournal.com
The use of protecting groups is a cornerstone of sulfonamide synthesis, particularly when dealing with reactive amino groups. The acetyl group is a common protecting group for the amino functionality in anilines. It is introduced via acetylation and can be removed by hydrolysis at a later stage.
For example, in the synthesis of this compound, aniline can be first acetylated to form acetanilide. This protects the amino group, allowing for selective chlorosulfonation at the para position. The resulting p-acetamidobenzenesulfonyl chloride can then be reacted with ammonia, followed by acidic or basic hydrolysis to remove the acetyl group and yield the final product.
Other protecting groups, such as the nitro group, are also employed. The nitro group can be introduced via nitration and subsequently reduced to an amino group at the desired stage of the synthesis. researchgate.net For instance, p-nitroaniline can be reacted with a sulfonyl chloride, and the nitro group is then reduced to an amine using methods like catalytic hydrogenation. researchgate.net The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. nih.govchemistryviews.org
Interactive Data Table: Synthetic Intermediates and Reagents
| Compound Name | Role in Synthesis |
| Acetanilide | Protected starting material |
| p-Acetamidobenzenesulfonyl chloride | Key intermediate |
| Benzenesulfonyl chloride | Sulfonylating agent |
| 4-Aminobenzoic acid | Starting material for Curtius degradation route |
| 4-(Benzenesulfonamido)benzoyl azide | Intermediate in Curtius degradation |
| p-Nitroaniline | Protected starting material |
| Chlorosulfonic acid | Chlorosulfonating agent |
| p-Phenylenediamine | Diamine reactant |
Spectroscopic Characterization and Structural Elucidation Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of N-(4-aminophenyl)benzenesulfonamide, offering a detailed fingerprint of its functional groups and skeletal structure.
Fourier Transform Infrared (FT-IR) Spectroscopy: Analysis of Fundamental Vibrational Modes and Functional Groups
The FT-IR spectrum of this compound provides significant insights into its molecular structure by identifying the characteristic vibrational frequencies of its functional groups.
Key vibrational bands are observed that confirm the presence of the amine and sulfonamide moieties. The asymmetric and symmetric stretching vibrations of the SO2 group in the sulfonamide are typically found in the ranges of 1358-1130 cm⁻¹ and 1277-1038 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary amino group (-NH2) and the secondary amine within the sulfonamide linkage (-NH-) are expected in the region of 3500-3300 cm⁻¹. The presence of aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The S-N stretching mode is characteristically observed in the range of 905 ± 30 cm⁻¹. researchgate.net For a related sulfonamide derivative, this band was experimentally observed at 841 cm⁻¹. researchgate.net
Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound and Related Structures
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| N-H Stretching (Amine) | 3500-3300 | |
| C-H Stretching (Aromatic) | >3000 | |
| C=C Stretching (Aromatic) | 1600-1450 | |
| SO₂ Asymmetric Stretching | 1358-1130 | researchgate.net |
| SO₂ Symmetric Stretching | 1277-1038 | researchgate.net |
| C-N Stretching | 1350-1200 | researchgate.netresearchgate.net |
| S-N Stretching | 905 ± 30 | researchgate.net |
Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Analysis and Potential Energy Distribution (PED)
FT-Raman spectroscopy offers a complementary vibrational analysis of this compound. While some vibrational modes may be weak or inactive in the FT-IR spectrum, they can be strong and readily observed in the FT-Raman spectrum, and vice-versa. This is particularly true for the symmetric vibrations of the molecule.
The FT-Raman spectrum is also valuable for studying the skeletal vibrations of the benzene (B151609) rings and the sulfonamide group. Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the vibrational wavenumbers and to perform a Potential Energy Distribution (PED) analysis. nih.gov PED analysis helps to assign the observed spectral bands to specific vibrational modes of the molecule, providing a more detailed understanding of the molecular vibrations. nih.gov For instance, in a similar sulfonamide compound, the SO2 stretching modes were assigned in the frequency range of 1269-1041 cm⁻¹ in the Laser-Raman spectrum. researchgate.net The S-N stretching mode in a related molecule was observed experimentally at 841 cm⁻¹ in the FT-Raman spectrum. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Chemical Shift and Spin-Spin Coupling Analysis
The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments. The aromatic protons on the two benzene rings typically appear as complex multiplets in the region of δ 6.5-8.0 ppm. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group.
The protons of the aminophenyl ring are expected to be shifted to a higher field (lower ppm) compared to those of the benzenesulfonamide (B165840) ring due to the electron-donating nature of the amino group. The protons on the benzenesulfonamide ring will be shifted to a lower field (higher ppm). The NH proton of the sulfonamide group and the NH2 protons of the amino group are typically observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. Spin-spin coupling between adjacent aromatic protons can provide information about the substitution pattern on the benzene rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 12 carbon signals would be expected if all carbons were unique. However, due to symmetry, some signals may overlap.
The carbons attached to the nitrogen and sulfur atoms will show characteristic chemical shifts. The carbon atoms of the aminophenyl ring will be shielded (shifted to a higher field) compared to those of the benzenesulfonamide ring. Specifically, the carbon atom attached to the amino group (C-NH2) will be significantly shielded. Conversely, the carbon atom attached to the sulfonamide group (C-SO2) will be deshielded.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| Carbons of the aminophenyl ring | 114 - 130 |
| Carbons of the benzenesulfonamide ring | 120 - 140 |
| Carbon attached to -NH₂ | ~114 |
| Carbon attached to -SO₂NH- | ~140 |
Advanced NMR Techniques: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a two-dimensional NMR technique that can be used to confirm the connectivity of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC can be used to definitively assign the proton and carbon signals and to confirm the link between the two aromatic rings through the sulfonamide bridge. For example, a correlation would be expected between the NH proton of the sulfonamide and the carbons of both the aminophenyl and benzenesulfonamide rings that are two or three bonds away.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The electronic absorption spectra of benzene derivatives are influenced by the substituents on the benzene ring. acs.org In this compound, the presence of both the amino group (-NH₂) and the benzenesulfonamide group affects the electronic transitions. A study on the formation of poly(4-aminodiphenylamine)/copper nanocomposite, where 4-aminodiphenylamine is structurally related, monitored the reaction using UV-visible spectroscopy, noting absorbance increases at specific wavelengths which indicated the formation of the product. nih.gov For benzenesulfonamide itself, UV-Vis spectra show characteristic absorption maxima. sielc.com The electronic transitions in this compound would likely involve π → π* transitions within the aromatic rings and potentially n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide group. The exact wavelengths of maximum absorption (λmax) are dependent on the solvent used and the specific electronic environment of the chromophores within the molecule.
A related study on 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives showed a long-wavelength absorption band in the range of 340-400 nm. researchgate.net While not the same compound, this provides an example of the absorption ranges that can be expected for complex aromatic amines.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. The molecular weight of this compound is 263.32 g/mol . nih.govnih.gov The monoisotopic mass is 263.072848 Da. chemspider.com
In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation of sulfonamides often involves the cleavage of the S-N bond and the S-C bond. For N-phenyl benzenesulfonamides, common fragmentation pathways include the loss of SO₂. researchgate.net The fragmentation pattern of this compound would be expected to show characteristic peaks corresponding to the loss of the benzenesulfonyl group or the aminophenyl group. The presence of amino groups can lead to alpha-cleavage. libretexts.org Analysis of the mass spectrum of related compounds, such as imines derived from dapsone (B1669823) (a related sulfonamide), has shown intense molecular ion peaks. aiirjournal.com
A detailed analysis of the fragmentation of N-phenyl benzenesulfonamides revealed that upon collisional activation, they can form an anilide anion (m/z 92). researchgate.net After the initial loss of SO₂, the resulting ion can undergo further fragmentation. researchgate.net These fragmentation patterns provide a fingerprint for the molecule, aiding in its identification and structural confirmation.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₂H₁₃N₃O₂S, the theoretical elemental composition can be calculated. nih.govnih.gov
Theoretical Elemental Composition of this compound (C₁₂H₁₃N₃O₂S)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 54.73 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 4.98 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 15.96 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.15 |
| Sulfur | S | 32.065 | 1 | 32.065 | 12.18 |
| Total | 263.32 | 100.00 |
Experimental elemental analysis results are compared with these theoretical values to confirm the purity and verify the empirical formula of the synthesized compound. This technique is a standard procedure in the characterization of new chemical entities. For example, in the synthesis of related sulfonamide derivatives, elemental analysis is routinely performed to confirm that the isolated compound has the expected elemental composition. aiirjournal.com
Advanced Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations have been extensively applied to sulfonamide derivatives to elucidate their fundamental properties. By using functionals like B3LYP combined with various basis sets (e.g., 6-311++G(d,p)), researchers can accurately model the behavior of these molecules. researchgate.net
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. The process involves optimizing the molecular geometry to find the lowest energy conformation. For sulfonamides, these calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.
A potential energy scan, performed using DFT, can reveal the stability of different possible conformers of a molecule. researchgate.net The differences observed between experimental X-ray diffraction data and theoretical DFT calculations are typically attributed to the fact that DFT calculations are often performed for a molecule in the gas phase, which ignores the intermolecular interactions present in the solid state. mdpi.com
Table 1: Selected Optimized Geometrical Parameters for a Sulfonamide Derivative
| Parameter | Bond Length (Å) / Angle (°) |
| C-S-N-C Torsion Angle (Molecule A) | 67.9 (3)° nih.gov |
| C-S-N-C Torsion Angle (Molecule B) | 70.2 (3)° nih.gov |
| Dihedral Angle between Benzene (B151609) Rings | 45.86 (13)° nih.gov |
DFT is a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net Theoretical frequency calculations are used to identify the normal modes of vibration, and the results are often scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental data. researchgate.net
For sulfonamide derivatives, characteristic vibrational modes include:
N-H Stretching: These vibrations are typically found in the 3300–3500 cm⁻¹ range. nih.gov For a related molecule, an experimental N-H stretching frequency was observed at 3538 cm⁻¹. researchgate.net
S=O Stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) are strong and appear in distinct regions of the spectrum.
C-N and C-S Stretching: These vibrations are also identifiable and provide confirmation of the molecular structure. nih.gov
Phenyl Ring Vibrations: The characteristic C-H and C=C stretching and bending vibrations of the aromatic rings are also predicted. nih.gov
The potential energy distribution (PED) analysis is often performed to provide a detailed assignment of the vibrational bands to specific atomic motions. researchgate.netnih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Sulfonamide
| Vibrational Mode | Experimental Frequency (FT-IR) | Calculated Frequency (DFT) |
| N-H Stretch | 3486 nih.gov | 3450 nih.gov |
| C-H Aromatic Stretch | 3086 nih.gov | 3046 nih.gov |
| C=C Aromatic Stretch | 1500 researchgate.net | 1486 researchgate.net |
| C-N Stretch | 1454 nih.gov | 1452 nih.gov |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). researchgate.net A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to remove an electron from the HOMO to the LUMO. nih.gov DFT calculations provide accurate values for the energies of these orbitals. For various sulfonamides, the calculated HOMO-LUMO gap helps to explain the charge transfer interactions occurring within the molecule. nih.govresearchgate.net These calculations are often performed in both the gas phase and in different solvents to understand the effect of the environment on electronic properties. researchgate.net
Table 3: Frontier Molecular Orbital Energies for a Related Sulfonamide Derivative
| Parameter | Energy (eV) |
| E (HOMO) | -6.82 researchgate.net |
| E (LUMO) | -0.92 researchgate.net |
| Energy Gap (ΔE) | 5.90 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons, are susceptible to electrophilic attack. These are often associated with electronegative atoms like oxygen and nitrogen. nih.gov
Blue: Regions of most positive electrostatic potential, which are electron-poor, are favorable for nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. nih.gov
Green: Regions of neutral or near-zero potential.
For sulfonamides, MEP maps reveal that the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group are the primary sites for electrophilic interaction. In contrast, the hydrogen atoms of the amine and sulfonamide groups are the most positive regions. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.gov It provides a picture of the "natural" Lewis structure of a molecule.
In the context of N-(4-aminophenyl)benzenesulfonamide and its analogs, NBO analysis can quantify the stability arising from interactions between filled and vacant orbitals. For example, it can reveal the delocalization of the lone pair electrons of the nitrogen and oxygen atoms into antibonding orbitals of adjacent groups. These interactions, known as hyperconjugation, lead to increased molecular stability. The magnitude of the stabilization energy (E²) calculated in NBO analysis indicates the strength of these interactions. nih.gov
While MEP maps provide a qualitative picture of reactivity, local reactivity descriptors derived from DFT, such as Fukui functions, offer a quantitative measure. researchgate.net Fukui functions help to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.
The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. There are three main types:
f⁺(r): For nucleophilic attack (addition of an electron).
f⁻(r): For electrophilic attack (removal of an electron).
f⁰(r): For radical attack.
By calculating these indices for each atom in this compound, one can precisely pinpoint the most reactive sites for different types of chemical reactions, providing a more detailed understanding of its chemical behavior. researchgate.net
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations and molecular docking are crucial computational techniques for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov These methods are fundamental to structure-based drug design and help elucidate the mechanisms of molecular recognition. nih.gov
MD simulations provide a dynamic picture of the ligand-protein complex over time, revealing the stability of the binding pose and the conformational changes that may occur upon binding. nih.gov Docking, on the other hand, predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. rjb.ro
The binding of a sulfonamide derivative to a protein receptor is governed by a combination of non-covalent interactions. rjb.royoutube.com Molecular docking studies on analogous sulfonamides reveal the key principles of their binding mechanisms.
Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (from the N-H) and acceptor (from the oxygens). The amino groups (-NH₂) on the phenyl rings of this compound are also strong hydrogen bond donors. These groups frequently form critical hydrogen bond interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the protein's active site. rjb.ro
Hydrophobic Interactions: The two phenyl rings in the molecule provide significant hydrophobic surfaces. These regions can engage in favorable van der Waals and π-π stacking interactions with nonpolar amino acid residues like Phenylalanine, Tyrosine, Tryptophan, and Leucine within the binding pocket.
Electrostatic Interactions: The distribution of charge within the molecule, particularly the negative electrostatic potential around the sulfonyl oxygens and the positive potential around the amine hydrogens, guides the initial long-range electrostatic steering and subsequent positioning within the binding site. chemijournal.com
Docking studies on similar benzenesulfonamides against various protein targets have shown that the combination of a central hydrogen-bonding core and flanking hydrophobic rings allows for high-affinity and specific binding. cumhuriyet.edu.tr The analysis of these interactions is critical for understanding the molecule's potential biological activity and for designing more potent derivatives.
Theoretical Prediction of Chemical Properties
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the intrinsic chemical properties of molecules from their electronic structure. chemijournal.comresearchgate.net
Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule gains an electron. These fundamental properties are directly related to the energies of the frontier molecular orbitals. chemijournal.com
According to Koopmans' theorem, they can be approximated as:
Ionization Potential (IP) ≈ -E(HOMO)
Electron Affinity (EA) ≈ -E(LUMO)
Here, E(HOMO) and E(LUMO) are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively. chemijournal.com A low ionization potential indicates that the molecule is a good electron donor, while a high electron affinity suggests it is a good electron acceptor. Computational studies on benzenesulfonamide (B165840) derivatives show that the substitution pattern on the phenyl rings significantly modulates the HOMO and LUMO energy levels, and thus the IP and EA values. chemijournal.com
From the ionization potential and electron affinity, global reactivity descriptors such as electronegativity (χ) and chemical hardness (η) can be calculated.
Electronegativity (χ) = (IP + EA) / 2
Chemical Hardness (η) = (IP - EA) / 2
Electronegativity measures the ability of a molecule to attract electrons, while chemical hardness represents its resistance to a change in its electron distribution. chemijournal.com Hard molecules have a large HOMO-LUMO gap, making them less reactive, whereas soft molecules have a small HOMO-LUMO gap and are more reactive. DFT calculations on related sulfonamides have shown that these compounds are generally characterized as hard molecules, though their reactivity can be tuned by introducing different functional groups. chemijournal.com
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to deformation of electron cloud; related to stability and reactivity. |
Nonlinear Optical (NLO) Properties Prediction and Characterization
Molecules with significant charge asymmetry and delocalized π-electron systems, like this compound, are candidates for materials with Nonlinear Optical (NLO) properties. NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. This behavior is governed by the molecular hyperpolarizability (β).
Computational DFT methods are effective in predicting the NLO response of molecules. The calculation of the first static hyperpolarizability (β₀) is a key indicator of a molecule's potential for second-order NLO applications. chemijournal.com For a molecule to have a non-zero hyperpolarizability, it must possess a degree of charge transfer, often between an electron-donor group and an electron-acceptor group, connected by a π-conjugated system.
In this compound, the aminophenyl groups can act as electron donors, while the benzenesulfonamide moiety can act as an electron-withdrawing group. This intramolecular charge transfer character, coupled with a potentially small HOMO-LUMO gap, suggests that the molecule could exhibit NLO activity. researchgate.net Computational studies on similar donor-acceptor sulfonamides have confirmed that they can possess significant NLO properties, making this an important area for theoretical investigation. chemijournal.com
Crystal Engineering and Intermolecular Interactions
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of N-(4-aminophenyl)-4-methylbenzenesulfonamide provides a robust framework for the structural features of N-(4-aminophenyl)benzenesulfonamide.
The crystal structure of N-(4-aminophenyl)-4-methylbenzenesulfonamide was determined to be in the orthorhombic crystal system. nih.gov The space group, which describes the symmetry of the crystal lattice, was identified, providing a basis for understanding the repeating pattern of the molecules within the crystal. nih.gov The unit cell parameters, which define the dimensions of the fundamental repeating block of the crystal, have been precisely measured. nih.gov
Table 1: Crystallographic Data for a Related Sulfonamide
| Parameter | N-(4-aminophenyl)-4-methylbenzenesulfonamide |
|---|---|
| Crystal System | Orthorhombic |
| a (Å) | 5.0598 (3) |
| b (Å) | 14.7702 (11) |
| c (Å) | 35.026 (2) |
| V (ų) | 2617.7 (3) |
| Z | 8 |
Data obtained from a study on a closely related compound. nih.gov
The SCXRD analysis of N-(4-aminophenyl)-4-methylbenzenesulfonamide has allowed for the precise measurement of its covalent bond lengths and the angles between them. These parameters are crucial for defining the molecular geometry. Furthermore, torsion angles, which describe the rotation around single bonds, have been determined, revealing the conformational preferences of the molecule. nih.gov For instance, the C—S—N—C torsion angles in the two independent molecules found in the asymmetric unit of the methylated analogue are similar, with values of 67.9 (3)° and 70.2 (3)°. nih.gov
The spatial relationship between the two aromatic rings in the sulfonamide structure is defined by the dihedral angle. In the case of N-(4-aminophenyl)-4-methylbenzenesulfonamide, the two benzene (B151609) rings are not coplanar. nih.gov The dihedral angles between the benzene rings of the two independent molecules in the asymmetric unit are identical at 45.86 (13)°. nih.gov This twisted conformation is a common feature in N-phenylbenzenesulfonamides.
Elucidation of Hydrogen Bonding Networks
Hydrogen bonds are the most significant intermolecular interactions in the crystal structure of sulfonamides, playing a crucial role in the formation of stable, three-dimensional networks.
In the crystal structure of N-(4-aminophenyl)-4-methylbenzenesulfonamide, both the sulfonamide and the amine groups act as hydrogen bond donors, while the sulfonyl oxygen atoms and the amine nitrogen atom act as acceptors. This leads to a complex network of intermolecular hydrogen bonds. nih.gov
Table 2: Hydrogen Bond Geometry for a Related Sulfonamide
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N3—H4N···O3 | 0.79 (3) | 2.17 (3) | 2.957 (3) | 170 (3) |
| N4—H5N···N2 | 0.85 (4) | 2.45 (4) | 3.241 (5) | 155 (4) |
| N4—H6N···O1 | 0.86 (4) | 2.47 (4) | 3.323 (5) | 171 (4) |
Data obtained from a study on a closely related compound. nih.gov
Graph-Set Motif Analysis of Hydrogen Bonding Patterns (e.g., S(6), C(4), R22(8))
Graph-set analysis is a powerful tool for systematically describing and comparing hydrogen-bonding patterns in crystal structures. In the analysis of sulfonamide derivatives, specific motifs are frequently observed.
C(4) Chains: In the crystal structure of some sulfonamides, molecules are linked into infinite chains by N-H⋯O hydrogen bonds. researchgate.net This is described by the graph-set notation C(4), indicating a chain motif where the repeating unit contains four atoms. researchgate.net For instance, in N-(4-chlorophenyl)benzenesulfonamide, molecules form chains via these hydrogen bonds, creating infinite helices. researchgate.net A similar pattern is seen in a related compound, N-(4-aminophenyl)-4-methylbenzenesulfonamide, where both independent molecules in the asymmetric unit form separate C(4) chains through intermolecular N-H⋯O hydrogen bonds. nih.gov
R22(8) and other motifs: While the classic C(4) chain is common, other motifs like R22(8) rings, which involve two donors and two acceptors forming an eight-membered ring, are also found in the crystal structures of various sulfonamides. The presence of additional functional groups, such as an amino group in this compound, can lead to more complex hydrogen bonding patterns. For example, the amine group can act as a hydrogen bond donor, forming N-H⋯N and N-H⋯O links that connect the primary C(4) chains into larger two-dimensional sheets or even three-dimensional networks. nih.gov
Crystal Packing and Supramolecular Architecture
The combination of strong N-H⋯O and N-H⋯N hydrogen bonds, along with weaker C-H⋯π and van der Waals interactions, leads to the formation of a complex and well-defined supramolecular architecture for this compound and its analogs. The molecules often adopt a V-shaped conformation. nih.gov The interplay of these interactions results in the assembly of molecules into one-dimensional chains, two-dimensional sheets, or intricate three-dimensional networks. nih.govmdpi.com For example, in N-(4-aminophenyl)-4-methylbenzenesulfonamide, N-H⋯O and N-H⋯N hydrogen bonds link the molecules into a three-dimensional network. nih.gov The specific arrangement is highly dependent on the substituents on the phenyl rings, which can influence both the hydrogen bonding capabilities and the potential for other non-covalent interactions.
Crystal Growth Methodologies (e.g., Slow Evaporation Techniques)
High-quality single crystals are essential for accurate X-ray diffraction analysis, which provides definitive information about the molecular and crystal structure. The slow evaporation technique is a widely used and effective method for growing single crystals of organic compounds like this compound. researchgate.netresearchgate.net This method involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over a period of days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow. The slow rate of evaporation is crucial for the formation of large, well-ordered crystals with minimal defects. The choice of solvent is also a critical parameter, as it can influence the resulting crystal polymorphism and morphology.
Synthesis and Characterization of Novel Derivatives
Strategies for Structural Modification and Derivatization
The chemical reactivity of the amino and sulfonamide groups in N-(4-aminophenyl)benzenesulfonamide allows for a multitude of structural modifications. Common strategies involve reactions at the primary amino group or the sulfonamide nitrogen, leading to the formation of a wide range of derivatives.
One prevalent strategy is the formation of Schiff bases through the condensation of the primary amino group with various aromatic aldehydes. This reaction introduces an imine (-C=N-) linkage, which can influence the electronic and steric properties of the molecule. For instance, the reaction of sulfonamides with substituted aldehydes can yield a series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives. researchgate.net
Another significant approach is the synthesis of chalcone-sulfonamide hybrids . Chalcones, characterized by an α,β-unsaturated carbonyl system, are prepared via Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. These can then be linked to a sulfonamide moiety. koreascience.krnih.gov For example, chloroacetyl chloride can be reacted with sulfa drugs, and the resulting intermediate can be further reacted to form complex chalcone-sulfonamide hybrids. koreascience.kr
The derivatization of this compound also extends to the formation of various heterocyclic compounds . These include:
Pyridine (B92270) derivatives: Synthesized through a multi-component reaction involving an aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium (B1175870) acetate.
Quinazolinone derivatives: A simple and efficient methodology has been developed for the synthesis of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives.
Furthermore, N-aryl-β-alanine derivatives can be synthesized by reacting 4-aminobenzene-1-sulfonamide with acrylic acid. These derivatives can undergo further cyclization reactions to form hexahydropyrimidine (B1621009) derivatives. The synthesis of azo compounds by treating 3-hydroxy-4-aminobenzene sulfonamide with acetylacetone (B45752) represents another pathway to novel derivatives.
A variety of synthetic methods are employed, including conventional heating under reflux and microwave irradiation, which can offer advantages such as shorter reaction times and higher yields. lpu.in The choice of solvent and catalyst, such as triethylamine (B128534) or potassium carbonate, is crucial for directing the reaction towards the desired product. koreascience.krnih.gov
Table 1: Synthetic Strategies for Derivatization of this compound
| Derivative Type | Synthetic Approach | Key Reagents |
|---|---|---|
| Schiff Bases | Condensation reaction | Aromatic aldehydes, Sulfonamide |
| Chalcone (B49325) Hybrids | Claisen-Schmidt condensation followed by coupling | Substituted acetophenones, Aromatic aldehydes, Chloroacetyl chloride |
| Pyridine Derivatives | Multi-component reaction | Aryl aldehyde, Malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide |
| Quinazolinone Derivatives | Multi-step synthesis involving diazotization and cyclization | 2-Acetamidobenzoic acid derivatives, Aryldiazonium salts |
| N-aryl-β-alanine Derivatives | Michael addition | Acrylic acid, 4-Aminobenzene-1-sulfonamide |
| Azo Compounds | Diazotization and coupling | 3-Hydroxy-4-aminobenzene sulfonamide, Acetylacetone |
Stereochemical Considerations and E/Z Isomerism
The synthesis of certain derivatives of this compound, particularly Schiff bases and chalcones, introduces the possibility of stereoisomerism. The presence of a carbon-nitrogen double bond (C=N) in Schiff bases and a carbon-carbon double bond (C=C) in the enone system of chalcones can lead to the formation of E (entgegen) and Z (zusammen) isomers.
The E/Z isomerism in Schiff bases derived from sulfonamides is a critical aspect of their structural chemistry. The relative stability of the E and Z isomers can be influenced by steric hindrance and electronic effects of the substituents on both the aldehyde and the sulfonamide moieties. Computational studies using Density Functional Theory (DFT) can be employed to predict the relative stabilities of the isomers, with the E-isomer often being found to be slightly more stable. The energy barrier for isomerization between the E and Z forms can be relatively low, suggesting that interconversion may be possible under certain conditions.
For chalcone-sulfonamide hybrids, the configuration around the α,β-unsaturated double bond is typically found to be in the E conformation due to the lower steric hindrance compared to the Z isomer. koreascience.krnih.gov The characterization of these isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique for determining the spatial proximity of atoms and thus elucidating the stereochemistry. numberanalytics.com In NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, cross-peaks indicate through-space interactions between protons, which can differentiate between E and Z isomers. numberanalytics.com For example, the observation of an NOE between the vinylic proton and the protons of the aromatic ring can confirm the E configuration of a chalcone.
The separation of E and Z isomers can be challenging due to their potential for interconversion. researchgate.net Chromatographic techniques, such as high-performance liquid chromatography (HPLC), sometimes on silica (B1680970) gel impregnated with silver nitrate, can be employed for the separation of stable isomers. researchgate.net
Advanced Characterization of New Sulfonamide Hybrid Compounds
The structural elucidation of novel sulfonamide hybrid compounds requires a combination of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the characterization of these derivatives.
¹H NMR provides information on the chemical environment of protons. For example, in chalcone-sulfonamide hybrids, the characteristic signals for the α and β protons of the enone system appear as doublets with specific coupling constants that can help determine the stereochemistry. koreascience.kr
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbonyl carbon and the carbons of the double bond are indicative of the chalcone structure. koreascience.kr
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between atoms within the molecule. numberanalytics.comipb.pt These techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex hybrid structures. numberanalytics.com
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the novel derivatives. koreascience.kr
Infrared (IR) Spectroscopy is used to identify the presence of key functional groups in the molecule. Characteristic absorption bands for N-H, S=O, C=O, and C=N stretching vibrations can confirm the formation of the desired sulfonamide hybrids.
X-ray Crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. Single-crystal X-ray diffraction analysis allows for the precise determination of the three-dimensional structure of the molecule in the solid state, confirming the stereochemistry, such as the E or Z configuration of double bonds. nih.gov
Table 2: Spectroscopic Data for a Representative Chalcone-Sulfonamide Hybrid
| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆, ppm) | 8.20 (s, 1H, -OH), 7.95 (s, 1H, CONH-), 7.77 (d, 1Hβ, -CH=CH-), 7.65 (s, 1H, -SO₂NH-), 6.54 (d, 1Hα, -CH=CH-) | Confirms the presence of various proton environments, including the characteristic doublets of the chalcone's vinylic protons. koreascience.kr |
| ¹³C NMR (DMSO-d₆, ppm) | 195.49, 164.45, 153.58, 141.10, 137.52, 130.47, 112.63 | Indicates the presence of carbonyl, vinylic, and aromatic carbons. koreascience.kr |
| HR-MS (ESI) | [M+H]⁺ 579.0979 | Confirms the molecular weight and elemental composition of the compound. koreascience.kr |
| IR (cm⁻¹) | 3100 (Ar C-H), 1699 (-CO), 1629 (-C=N), 1336, 1166 (-SO₂) | Confirms the presence of key functional groups. koreascience.kr |
Advanced Analytical Methodologies Beyond Basic Characterization
Electrochemical Studies: Investigation of Oxidation Mechanisms and Redox Behavior
The electrochemical behavior of N-(4-aminophenyl)benzenesulfonamide, particularly its oxidation, is primarily dictated by the electroactive aminophenyl groups. Techniques like cyclic voltammetry (CV) and square-wave voltammetry (SWV) are employed to probe these characteristics.
Oxidation Mechanism: The oxidation of aromatic amines like the one present in this compound typically occurs at the nitrogen atom of the amino group (-NH2). Studies on analogous compounds, such as sulfanilamide, using a glassy carbon electrode (GCE), show an irreversible oxidation peak. nih.gov This process involves the transfer of electrons and protons. The proposed mechanism often begins with the electrochemical step of forming free radicals on the amino group. nih.gov These radicals can then undergo chemical reactions, such as dimerization. nih.gov For this compound, with two amino groups, a multi-step oxidation process is possible.
Redox Behavior: The redox behavior is typically studied using CV, where the potential is swept across a range and the resulting current is measured. For compounds like sulfonamides, an anodic (oxidation) peak is commonly observed, often without a corresponding cathodic (reduction) peak on the reverse scan, signifying an irreversible or quasi-reversible process. nih.govtandfonline.com The exact potential at which oxidation occurs depends on the experimental conditions, including the electrode material (e.g., glassy carbon), the solvent system, and the pH of the supporting electrolyte. nih.govtandfonline.com In one study of sulfanilamide, a distinct oxidation peak was observed at +1.06 V (vs. Ag/AgCl) in a Britton-Robinson buffer solution at pH 2.0. nih.gov
Interactive Table: Voltammetric Parameters for a Related Sulfonamide Below are typical parameters observed in the cyclic voltammetry of a related sulfonamide compound, illustrating the type of data generated in these studies.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
Thermal analysis techniques are essential for determining the stability of this compound when subjected to heat. nih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, such as nitrogen or air. acs.org This analysis reveals the temperatures at which the compound begins to decompose. For aromatic compounds containing amine and sulfonamide groups, high thermal stability is expected. For instance, thermal analysis of related aminophenyl silsesquioxanes shows initial mass loss starting at temperatures as high as 500-550°C in a nitrogen atmosphere. perkinelmer.com.ar A typical TGA experiment would heat the sample from ambient temperature to several hundred degrees Celsius at a constant rate (e.g., 10 °C/min). acs.org The resulting TGA curve plots percentage weight loss against temperature, with the derivative of this curve (DTG) showing the rate of mass loss and highlighting specific decomposition temperatures. acs.org
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. acs.org It is used to detect thermal transitions such as melting, crystallization, and glass transitions. nih.gov For a crystalline solid like this compound, a sharp endothermic peak on the DSC curve would indicate its melting point. acs.org Following the melt, an exothermic peak might be observed at higher temperatures, corresponding to the decomposition of the compound, which should align with the mass loss seen in TGA. acs.org For example, a study on a small-molecule crystalline powder showed a distinct melting peak at 228.37 °C, followed by an exothermic decomposition peak at 287.2 °C. acs.org
Interactive Table: Thermal Properties of Related Aromatic Compounds This table presents typical thermal data obtained for materials containing similar functional groups, providing an insight into the expected thermal behavior of this compound.
Photoluminescence Studies for Emission Properties
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. The structure of this compound, with electron-donating amino groups and an electron-withdrawing sulfonamide group, suggests it could act as a "push-pull" or donor-acceptor system, which often exhibit interesting photophysical properties.
The study of such properties typically involves exciting the sample with a specific wavelength of light (e.g., using a xenon arc lamp) and recording the emission spectrum with a spectrometer. Research on other sulfonamide derivatives has shown that they can exhibit fluorescence, and this property can be harnessed for various analytical applications. The emission properties, including the wavelength of maximum emission (λ_em) and the quantum yield, can be highly sensitive to the molecular environment, such as solvent polarity. In some donor-acceptor systems, an increase in solvent polarity can lead to fluorescence quenching due to the formation of twisted intramolecular charge transfer (TICT) states that favor non-radiative decay pathways. A comprehensive photoluminescence study of this compound would involve recording its emission spectra in a range of solvents to understand its potential as a fluorescent probe.
Microscopic Techniques: Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. For this compound, which is typically a crystalline powder, SEM analysis would provide detailed information about its particle size, shape, surface texture, and degree of aggregation. wikipedia.org
Emerging Research Directions and Non Therapeutic Applications
Role as Versatile Chemical Intermediates in Organic Synthesis
N-(4-aminophenyl)benzenesulfonamide serves as a highly versatile chemical intermediate, prized for its unique structure featuring two reactive primary amino groups and a stable benzenesulfonamide (B165840) core. This configuration allows it to be a fundamental building block for creating more complex molecules. myskinrecipes.com Its utility is demonstrated in the synthesis of a variety of organic compounds, from intricate heterocyclic systems to specialized polymers.
The presence of two distinct amine groups on the phenyl rings offers multiple sites for chemical modification. This dual reactivity is exploited in synthetic strategies like the "tail" approach, where different functional groups are attached to the free amino moieties to fine-tune the physico-chemical properties of the resulting molecule. nih.gov This strategy is a cornerstone of rational design, enabling the creation of compounds with specific desired characteristics.
Research has shown that the benzenesulfonamide scaffold is a robust platform for constructing novel derivatives. For instance, new classes of compounds have been developed by conjugating the this compound backbone with other chemical entities, such as pyrimidine (B1678525) nuclei, through carefully planned synthetic routes. nih.gov Furthermore, related sulfonamide structures are used as starting materials for producing N-aryl-β-alanine derivatives and diazobenzenesulfonamides. nih.gov The synthesis of these complex molecules underscores the compound's importance as a foundational element in advanced organic chemistry. myskinrecipes.com
Applications in Materials Science: Development of Dyes and Pigments
A primary non-therapeutic application of this compound is its role as a key intermediate in the synthesis of azo dyes. myskinrecipes.comdyestuffintermediates.com These dyes are extensively used in the textile industry for coloring fabrics, valued for their strong colorfastness and durability. myskinrecipes.com The synthesis process typically involves a double nitriding reaction of this compound, which is then coupled with other aromatic compounds to produce the final dye molecule. dyestuffintermediates.com
The structural characteristics of this compound make it an ideal precursor for creating a range of colors. Its derivatives have been successfully used to synthesize specific commercial dyes, highlighting its industrial relevance. dyestuffintermediates.com
Table 1: Dyes Synthesized Using this compound
| C.I. Name | Synthesis Method Mentioned | Reference |
| Acid Black 210 | Double nitriding of 4-Amino-N-(4-aminophenyl)benzenesulfonamide. | dyestuffintermediates.com |
| Acid Black 234 | Double nitriding of 4-Amino-N-(4-aminophenyl)benzenesulfonamide. | dyestuffintermediates.com |
The utility of related sulfonamide compounds, such as 3-Amino-4-hydroxybenzenesulfonamide, in various dye applications further confirms the importance of this chemical class in the coloration industry. nih.gov
Potential for Optoelectronic Device Applications
The chemical architecture of this compound and its derivatives suggests significant potential for use in the field of materials science, particularly in optoelectronic devices. The azo dyes derived from this compound class are noted for their potential applications in photoconductors, lasers, and other electro-optical devices. researchgate.net
Moreover, the broader category of small molecule semiconductor building blocks, to which this compound belongs, is integral to the development of Organic Light-Emitting Diode (OLED) materials. ambeed.com The ability to synthesize a wide array of derivatives from this core structure allows for the tuning of electronic and photophysical properties, which is a critical aspect of designing materials for optoelectronic applications. While direct application of the parent compound is still an emerging area of research, the proven use of its derivatives and structurally similar molecules in OLEDs and other devices points to a promising future direction. researchgate.netambeed.com
Theoretical Design of Novel Compounds Based on Computational Predictions and Structure-Property Relationships
Computational chemistry and theoretical design are playing an increasingly crucial role in exploring the potential of the this compound scaffold. By leveraging computational predictions, researchers can design novel compounds with tailored properties before engaging in laborious and costly laboratory synthesis.
A key aspect of this approach is the detailed analysis of molecular structure. For example, structural studies of related molecules like N-(4-Aminophenyl)-4-methylbenzenesulfonamide provide precise data on bond angles, dihedral angles, and intermolecular interactions such as hydrogen bonding. nih.gov This foundational knowledge of the compound's V-shaped conformation and how it forms networks in a crystalline state is essential for predicting the behavior of new derivatives. nih.gov Systematic structural comparisons of large series of disubstituted benzenesulfonamidobenzenes further enhance the understanding of structure-property relationships. nih.gov
Modern drug design strategies frequently employ computational tools to guide the synthesis of new molecules. These methods include:
Structure-Based Similarity Analysis : Using databases like ChEMBL to assess the novelty of proposed structures and predict their potential biological activity by comparing them to known compounds. mdpi.com
In Silico ADMET Studies : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules to evaluate their drug-likeness and potential for human use. nih.gov
Rational Design Strategies : Employing concepts like the "tail" approach, where computational models help in selecting the optimal chemical moieties to attach to the core scaffold to achieve desired properties, such as selective binding to a biological target. nih.gov
Table 2: Computational Methods in the Design of Benzenesulfonamide-Based Compounds
| Computational Method | Application | Research Example | Reference |
| Structural Analysis | Determination of molecular conformation, bond angles, and intermolecular forces. | X-ray crystallography studies of N-(4-Aminophenyl)-4-methylbenzenesulfonamide. | nih.gov |
| In Silico ADMET Screening | Prediction of drug-likeness, bioavailability, and toxicity profiles. | Design of new thiopyrimidine–benzenesulfonamide compounds. | nih.gov |
| Structure-Based Similarity | Assessment of novelty and prediction of biological potential using chemical databases. | Design of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. | mdpi.com |
| Rational "Tail" Strategy | Guided modification of the molecular structure to enhance potency and selectivity. | Design of benzenesulfonamide-based carbonic anhydrase inhibitors. | nih.gov |
These theoretical and computational approaches accelerate the discovery process, allowing for the efficient and targeted design of novel compounds based on the versatile this compound structure.
Q & A
Q. Key Considerations :
- Purify intermediates via recrystallization (e.g., ethanol/water).
- Optimize reaction time (24–48 hours) to avoid over-reduction byproducts.
Basic: How is this compound characterized post-synthesis?
Answer:
Analytical Methods :
- H/C NMR : Confirm amine formation (disappearance of nitro group signals at δ 8.17–8.09 ppm) and sulfonamide linkage (δ ~11 ppm for NH) .
- Elemental Analysis (CHNS) : Verify purity (>95%) and stoichiometry (e.g., CHNOS) .
- Melting Point : Compare with literature values (e.g., 168–172°C for derivatives) .
- HPLC/LC-MS : Assess purity and detect trace impurities (e.g., unreacted starting materials) .
Advanced: How can hydrogen bonding patterns in this compound derivatives be resolved using crystallography?
Q. Answer :
- Crystallization : Grow single crystals via slow evaporation (e.g., DMSO/water mixtures).
- Data Collection : Use X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and SHELX programs for structure solution .
- Hydrogen Bond Analysis : Identify intermolecular N–H⋯O and O–H⋯O interactions (e.g., bond lengths ~2.8–3.0 Å) using Mercury or OLEX2 software. For example, N-(4-hydroxyphenyl)benzenesulfonamide exhibits dimeric chains via N–H⋯O bonds .
- Validation : Cross-check with PLATON or CheckCIF for crystallographic reliability .
Advanced: How can QSAR models predict the biological activity of this compound derivatives?
Q. Answer :
Descriptor Selection : Compute electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and topological (e.g., Wiener index) parameters for derivatives .
Data Set : Use IC values (e.g., anticancer activity against MCF-7 cells) from biological assays .
Model Building : Apply partial least squares (PLS) or machine learning (e.g., Random Forest) to correlate descriptors with activity.
Validation : Assess predictive power via cross-validation (R > 0.8) and external test sets .
Example : A QSAR study on thiophene derivatives linked to benzenesulfonamides showed strong correlation () between electron-withdrawing substituents and cytotoxicity .
Advanced: How to address contradictions in spectral data during structural analysis?
Answer :
Common Issues :
- NMR Splitting : Anomalous multiplicity (e.g., doublets instead of singlets) may arise from dynamic effects (e.g., restricted rotation in sulfonamides). Confirm via variable-temperature NMR .
- Elemental Analysis Discrepancies : Trace solvents (e.g., DMF) may alter CHNS results. Re-crystallize and re-analyze .
- Melting Point Variability : Polymorphism or impurities can shift values. Use DSC to identify polymorphs .
Case Study : In N-(4-nitrophenyl)benzenesulfonamide, C NMR signals at δ 144.11 ppm (C-NO) and δ 117.98 ppm (C-SO) resolve ambiguity in nitro-group positioning .
Advanced: What computational methods are used to study this compound as a Keap1 inhibitor?
Q. Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide moiety and Keap1’s Kelch domain (e.g., hydrogen bonds with Arg483) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
Binding Free Energy : Calculate ΔG via MM-PBSA, focusing on electrostatic contributions from the sulfonamide group .
Key Finding : The 4-aminophenyl group enhances binding affinity (ΔG = −9.2 kcal/mol) compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
